molecular formula C18H25NS2 B14419048 4-(5-Heptyl-1,3-dithian-2-YL)benzonitrile CAS No. 86570-92-5

4-(5-Heptyl-1,3-dithian-2-YL)benzonitrile

Cat. No.: B14419048
CAS No.: 86570-92-5
M. Wt: 319.5 g/mol
InChI Key: PGCJNLFQHSKNPY-UHFFFAOYSA-N
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Description

4-(5-Heptyl-1,3-dithian-2-YL)benzonitrile is an organic compound that features a benzonitrile group attached to a 1,3-dithiane ring, which is further substituted with a heptyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Heptyl-1,3-dithian-2-YL)benzonitrile typically involves the formation of the 1,3-dithiane ring followed by its attachment to the benzonitrile group. One common method involves the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Lewis acid catalyst to form the dithiane ring . The heptyl chain can be introduced through alkylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(5-Heptyl-1,3-dithian-2-YL)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The benzylic position can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) are commonly used.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

4-(5-Heptyl-1,3-dithian-2-YL)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Heptyl-1,3-dithian-2-YL)benzonitrile involves its interaction with specific molecular targets and pathways. The dithiane ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions . In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Heptyl-1,3-dithian-2-YL)benzonitrile is unique due to its combination of a dithiane ring and a benzonitrile group, which imparts distinct chemical reactivity and potential applications. Its structural features allow for versatile modifications and functionalizations, making it a valuable compound in various research fields.

Properties

CAS No.

86570-92-5

Molecular Formula

C18H25NS2

Molecular Weight

319.5 g/mol

IUPAC Name

4-(5-heptyl-1,3-dithian-2-yl)benzonitrile

InChI

InChI=1S/C18H25NS2/c1-2-3-4-5-6-7-16-13-20-18(21-14-16)17-10-8-15(12-19)9-11-17/h8-11,16,18H,2-7,13-14H2,1H3

InChI Key

PGCJNLFQHSKNPY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1CSC(SC1)C2=CC=C(C=C2)C#N

Origin of Product

United States

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